molecular formula C11H13N3O5S B4571772 5-[(3-{[(aminocarbonyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid

5-[(3-{[(aminocarbonyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid

Cat. No.: B4571772
M. Wt: 299.31 g/mol
InChI Key: KBZNQIHEPCOEAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-{[(aminocarbonyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid is a useful research compound. Its molecular formula is C11H13N3O5S and its molecular weight is 299.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.05759170 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Isotopic Labeling for Biological Studies One significant application involves the preparation of isotopically labeled compounds, such as [1,2,3,4,5-13C5]-5-Amino-4-oxopentanoic Acid (ALA), a precursor in the biosynthesis of biologically active porphyrins like chlorophyll and heme. These labeled compounds are crucial for studying biological processes such as photosynthesis, oxygen transport, and electron transport, offering insights into the molecular mechanisms underlying these essential functions (Shrestha‐Dawadi & Lugtenburg, 2003).

Development of Metal–Carbonyl Tracers Research has also focused on synthesizing W(CO)5 complexes of oxopentanoic acid derivatives for developing new IR-detectable metal–carbonyl tracers. These complexes are thermally stable and can be used for labeling amino acids, offering potential applications in bioconjugation and tracking biological molecules with infrared spectroscopy (Kowalski et al., 2009).

Synthetic Applications in Chemistry Additionally, the synthesis of 5-Amino-4-oxopentanoic Acid Hydrochloride from levulinic acid represents another application, showcasing the compound's role as a building block in organic synthesis. This process involves esterification and bromination steps, leading to products used in further chemical transformations (Lin Yuan, 2006).

Unnatural Amino Acid Design The design and synthesis of unnatural amino acids that mimic structural features of natural peptides for use in peptide synthesis and drug development is another area of research. These compounds can introduce new functionalities into peptides, enhancing their biological activity or stability (Nowick et al., 2000).

Fluorescence Studies and Material Science Furthermore, studies on carbon dots with high fluorescence quantum yield highlight the role of organic fluorophores derived from oxopentanoic acid in understanding the fluorescence origins of carbon dots. This research has implications for expanding the applications of carbon dots in sensing, imaging, and electronic devices (Shi et al., 2016).

Properties

IUPAC Name

5-[[3-(carbamoylcarbamoyl)thiophen-2-yl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5S/c12-11(19)14-9(18)6-4-5-20-10(6)13-7(15)2-1-3-8(16)17/h4-5H,1-3H2,(H,13,15)(H,16,17)(H3,12,14,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZNQIHEPCOEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)NC(=O)N)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(3-{[(aminocarbonyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid
Reactant of Route 2
Reactant of Route 2
5-[(3-{[(aminocarbonyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid
Reactant of Route 3
5-[(3-{[(aminocarbonyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid
Reactant of Route 4
5-[(3-{[(aminocarbonyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid
Reactant of Route 5
Reactant of Route 5
5-[(3-{[(aminocarbonyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid
Reactant of Route 6
5-[(3-{[(aminocarbonyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.